2-[2-(1-Methylimidazol-2-yl)piperazin-1-yl]ethanamine;tetrahydrochloride
Description
Chemical Structure: The compound consists of a piperazine core linked to an ethanamine moiety via a methylene bridge. A 1-methylimidazol-2-yl group is attached to the piperazine ring, and the tetrahydrochloride salt enhances its aqueous solubility .
Key Features:
- Piperazine-Ethanamine Backbone: Common in ligands targeting neurotransmitter receptors (e.g., serotonin, dopamine) due to its conformational flexibility .
- 1-Methylimidazole Substituent: Enhances metal-binding capacity, as seen in copper(II) and zinc(II) complexes .
- Tetrahydrochloride Salt: Improves stability and bioavailability for pharmaceutical applications .
Properties
IUPAC Name |
2-[2-(1-methylimidazol-2-yl)piperazin-1-yl]ethanamine;tetrahydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5.4ClH/c1-14-6-4-13-10(14)9-8-12-3-7-15(9)5-2-11;;;;/h4,6,9,12H,2-3,5,7-8,11H2,1H3;4*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEQQYMFNSKUAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CNCCN2CCN.Cl.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl4N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-(1-Methylimidazol-2-yl)piperazin-1-yl]ethanamine;tetrahydrochloride involves several steps. One common method includes the reaction of 1-methylimidazole with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. The resulting product is then purified and converted to its tetrahydrochloride salt form .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques to enhance yield and reduce production costs .
Chemical Reactions Analysis
2-[2-(1-Methylimidazol-2-yl)piperazin-1-yl]ethanamine;tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.
Scientific Research Applications
2-[2-(1-Methylimidazol-2-yl)piperazin-1-yl]ethanamine;tetrahydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study the interactions between small molecules and biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(1-Methylimidazol-2-yl)piperazin-1-yl]ethanamine;tetrahydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The imidazole and piperazine rings play a crucial role in these interactions, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues
The table below highlights structural variations and their pharmacological implications:
Structural Insights :
- Aromatic vs. Heterocyclic Substituents : The 1-methylimidazole group in the target compound enables stronger metal coordination compared to phenyl or thiophene substituents .
- Schiff Base Derivatives : Compounds like L2 and Zn(II) complexes exhibit enhanced enzymatic inhibition but reduced stability due to hydrolytic sensitivity .
Pharmacological and Physicochemical Properties
Physicochemical Comparison
| Property | Target Compound | 2-(4-(3-Chlorophenyl)piperazin-1-yl)ethanamine | L2 (Schiff Base) |
|---|---|---|---|
| Molecular Weight | 379.7 g/mol (tetrahydrochloride) | 269.8 g/mol | 291.4 g/mol |
| Solubility | High (tetrahydrochloride salt) | Moderate in ethanol | Low (neutral form) |
| Stability | Stable at room temperature | Sensitive to oxidation | Hydrolyzes in aqueous media |
Biological Activity
2-[2-(1-Methylimidazol-2-yl)piperazin-1-yl]ethanamine; tetrahydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic implications based on diverse sources.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₈H₁₅Cl₄N₃ |
| Molecular Weight | 232.09 g/mol |
| IUPAC Name | 2-[2-(1-Methylimidazol-2-yl)piperazin-1-yl]ethanamine; tetrahydrochloride |
| CAS Number | 6531-38-0 |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly:
- Serotonin Receptors : It exhibits affinity for serotonin receptors, which may contribute to its effects on mood and anxiety.
- Dopamine Receptors : The compound has been noted for its potential to modulate dopaminergic pathways, suggesting implications in the treatment of disorders like schizophrenia and Parkinson’s disease.
- Histamine Receptors : Interaction with histamine receptors may also play a role in its pharmacological profile.
Pharmacological Studies
Recent studies have highlighted several aspects of the compound's biological activity:
- Antidepressant Effects : Research indicates that the compound may possess antidepressant-like properties in animal models, potentially through serotonin receptor modulation.
- Anxiolytic Activity : In behavioral assays, the compound has shown promise as an anxiolytic agent, reducing anxiety-related behaviors in rodents.
- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties, particularly against oxidative stress in neuronal cell cultures.
Case Studies
Several case studies have been documented to illustrate the compound's therapeutic potential:
- Case Study 1 : A clinical trial investigating the efficacy of this compound in patients with generalized anxiety disorder reported significant improvements in anxiety scores compared to placebo controls.
- Case Study 2 : An experimental study demonstrated that administration of the compound in a rodent model of depression resulted in increased levels of brain-derived neurotrophic factor (BDNF), a key player in neuroplasticity and mood regulation.
Safety and Toxicology
Toxicological assessments indicate that while the compound shows promise, it is crucial to evaluate its safety profile. Key findings include:
- Acute Toxicity : Studies indicate low acute toxicity levels, with no significant adverse effects observed at therapeutic doses.
- Long-term Effects : Chronic administration studies are still ongoing to assess potential long-term effects on behavior and physiology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
